2-(2-Chlorophenoxy)butanoyl chloride

説明

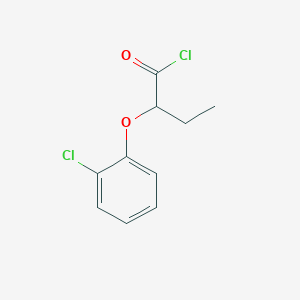

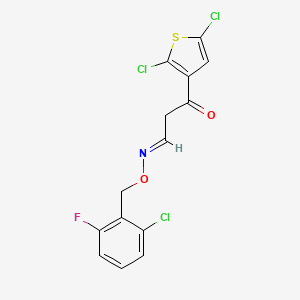

2-(2-Chlorophenoxy)butanoyl chloride is a chemical compound used for proteomics research . It has a molecular formula of C10H10Cl2O2 and a molecular weight of 233.09 .

Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms . The exact structure can be found in databases like ChemSpider .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 and a boiling point of 288.2±15.0 °C at 760 mmHg . More detailed physical and chemical properties can be found in databases like ChemSpider and ChemicalBook .科学的研究の応用

Stereochemical Properties and Ion Channel Conductance

2-(2-Chlorophenoxy)butanoyl chloride exhibits unique stereochemical properties influencing chloride ion channel conductance. Studies have shown that the chirality of similar compounds significantly impacts chloride ion flux in channels, suggesting the presence of a stereospecific binding site in biological systems, as seen with skeletal muscle membrane chloride channels (Bettoni et al., 1987).

Reaction Mechanisms and Intermediates

The compound has been studied in the context of forming reactive intermediates, important for understanding mutagenicity in certain substances. For example, in the study of the food mutagen 2-chloro-4-(methylthio)butanoic acid, the formation of 1-methyl-2-thietaniumcarboxylic acid was investigated, highlighting the potential for similar mechanisms in related compounds (Jolivette et al., 1998).

Applications in Chemistry and Supramolecular Chemistry

Research has explored its use in organic chemistry, particularly in selective reactions. For instance, a study on 2,6-dimethoxyphenol showed that compounds like this compound can be used for selective cleavage and acylation, crucial for creating various ortho-acylated catechols used in supramolecular chemistry, natural products, and other applications (Adogla et al., 2012).

Effects on Biological Activity

The introduction of an aryloxyalkyl group to the compound affects its biological activity, particularly concerning membrane conductance in muscle cells. A study has shown that this modification impacts the biological activity of similar compounds, with potential implications for understanding drug-receptor interactions and ion channel modulation (Carbonara et al., 2001).

Environmental Analysis and Herbicide Research

It's important in environmental analysis, particularly in studying chlorophenoxy acid herbicides. Research has developed methods for the determination of such herbicides and their esters in various environmental samples, providing critical insights into environmental contamination and pollution control (Rosales-Conrado et al., 2002; 2005).

Surface Science and Catalysis

Studies have explored the interaction of chlorophenoxy compounds with metal surfaces, which is crucial for understanding catalyzed formation of complex organic compounds on metal surfaces. This research contributes significantly to the field of surface science and catalysis (Altarawneh et al., 2008).

作用機序

Target of Action

It’s known that benzylic halides, such as this compound, typically react via an sn1 pathway . The benzylic position can be resonance stabilized, making it a favorable site for reactions .

Mode of Action

The compound, being an acyl chloride, is highly reactive. It can undergo nucleophilic substitution reactions at the benzylic position . The chlorine atom in the acyl chloride group is a good leaving group, which makes the carbon atom it’s attached to highly electrophilic. This allows for nucleophilic attack by various nucleophiles, leading to the formation of different products .

Biochemical Pathways

It’s known that acyl chlorides can participate in various biochemical reactions, including the friedel-crafts acylation . This reaction involves the electrophilic substitution of an acyl group into an aromatic ring .

Pharmacokinetics

It’s known that the pharmacokinetics of a compound can greatly impact its bioavailability and overall effect .

Safety and Hazards

This compound is highly flammable and produces vapors . It should be kept away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and measures should be taken against static discharge . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .

特性

IUPAC Name |

2-(2-chlorophenoxy)butanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-2-8(10(12)13)14-9-6-4-3-5-7(9)11/h3-6,8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCZDSUAJYDITF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)Cl)OC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[(Benzoyloxy)ethanimidoyl]cyclopropyl}-4-methoxybenzene](/img/structure/B3036413.png)

![2-[(E)-3-anilino-1-methoxyprop-2-enylidene]propanedinitrile](/img/structure/B3036414.png)

![1-[(4-Bromophenyl)methyl]-3-[(2-methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3036416.png)

![2-[(E)-1-methoxy-3-(4-phenylmethoxyanilino)prop-2-enylidene]propanedinitrile](/img/structure/B3036417.png)

![2-[[2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid](/img/structure/B3036423.png)

![2,5-dichloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B3036428.png)

![4,6-Dimethyl-2-[(4-methylphenyl)sulfonyl]-3-(methylsulfonyl)pyridine](/img/structure/B3036430.png)

![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(phenyl)methanone](/img/structure/B3036431.png)

![3-{[2-(2-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B3036432.png)